molecular formula C10H8O2 B162037 2-Acetylbenzofuran CAS No. 1646-26-0

2-Acetylbenzofuran

Cat. No.: B162037
CAS No.: 1646-26-0
M. Wt: 160.17 g/mol
InChI Key: YUTFQTAITWWGFH-UHFFFAOYSA-N
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Description

Benzofuranyl is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are characterized by a fused benzene and furan ring structure. These compounds are widely distributed in nature and have been found in various plants, fungi, and marine organisms. Benzofuranyl and its derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzofuranyl compounds can be achieved through various methods. One common approach involves the cyclization of ortho-hydroxyaryl ketones with aldehydes or ketones under acidic or basic conditions. Another method is the palladium-catalyzed cross-coupling reaction of aryl halides with furan derivatives .

Industrial Production Methods

In industrial settings, the production of benzofuranyl compounds often involves the use of catalytic processes to ensure high yields and selectivity. For example, the use of palladium catalysts in cross-coupling reactions has been widely adopted due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Benzofuranyl compounds undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, nitrating agents, sulfonating agents

Major Products Formed

Properties

IUPAC Name

1-(1-benzofuran-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H8O2/c1-7(11)10-6-8-4-2-3-5-9(8)12-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUTFQTAITWWGFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=CC=CC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3061845
Record name Ethanone, 1-(2-benzofuranyl)-
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Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1646-26-0
Record name 2-Acetylbenzofuran
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Record name 2-Acetylbenzofuran
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Record name 2-Acetylbenzofuran
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Record name Ethanone, 1-(2-benzofuranyl)-
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Record name Ethanone, 1-(2-benzofuranyl)-
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Record name Benzofuran-2-yl methyl ketone
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Record name 2-ACETYLBENZOFURAN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2-Acetylbenzofuran?

A1: this compound is represented by the molecular formula C10H8O2 and has a molecular weight of 160.17 g/mol.

Q2: What spectroscopic techniques are commonly employed to characterize this compound?

A2: Researchers frequently utilize Infrared (IR) spectroscopy, 1H Nuclear Magnetic Resonance (NMR) spectroscopy, and 13C NMR spectroscopy to confirm the structure of this compound. [], []

Q3: How is this compound typically synthesized?

A3: A common approach to synthesize this compound involves the reaction of salicylaldehyde with chloroacetone, followed by a cyclization step. []

Q4: Why is this compound considered a valuable building block in organic synthesis?

A4: The presence of the acetyl group and the benzofuran moiety makes this compound a highly reactive substrate. It readily undergoes various reactions like Claisen-Schmidt condensation, bromination, and reactions with hydrazines, enabling the synthesis of a diverse range of heterocyclic compounds. [], [], [], []

Q5: Can you provide an example of a reaction where this compound acts as a key starting material for synthesizing heterocycles?

A5: this compound reacts with different aromatic aldehydes in the presence of a base to form benzofuran chalcones. These chalcones can be further reacted with various reagents like guanidine hydrochloride, thiourea, and urea to generate a series of substituted pyrimidines. []

Q6: How does the presence of the benzofuran ring system influence the reactivity of the acetyl group in this compound?

A6: The benzofuran ring system, being electron-rich, can influence the electrophilicity of the carbonyl carbon in the acetyl group, thereby affecting its reactivity in various nucleophilic addition reactions.

Q7: What are some of the reported biological activities of this compound derivatives?

A7: Research suggests that derivatives of this compound exhibit a wide array of biological activities, including antimicrobial, antitumor, anti-inflammatory, analgesic, and antifungal properties. [], [], [], [], []

Q8: How does the structure of this compound derivatives relate to their biological activity?

A8: Modifications to the structure of this compound, such as the introduction of various substituents on the benzofuran ring or modifications to the acetyl group, can significantly impact the biological activity of the resulting compounds. This structure-activity relationship (SAR) is crucial for designing more potent and selective drugs. [], []

Q9: Could you elaborate on the anti-inflammatory and analgesic potential of this compound derivatives?

A9: Studies have shown that incorporating a trifluoromethyl group and specific heterocyclic moieties into the this compound scaffold can lead to compounds with promising anti-inflammatory and analgesic properties. []

Q10: Have there been studies on the tubulin polymerization inhibitory activity of this compound derivatives?

A10: Yes, recent studies have explored the potential of this compound derivatives as tubulin polymerization inhibitors. Specifically, benzofuran-2-ylethylidene aniline derivatives demonstrated promising antiproliferative activity against cancer cell lines, potentially by disrupting tubulin polymerization. []

Q11: What analytical techniques are employed to quantify this compound?

A11: High-performance liquid chromatography (HPLC) is commonly used to determine the purity and quantify this compound in various matrices. []

Q12: Have computational methods been applied to study this compound and its derivatives?

A12: Yes, computational techniques, including molecular docking studies, have been employed to understand the interactions of this compound derivatives with their biological targets, such as tubulin. These studies offer valuable insights into the binding modes and potential mechanisms of action. []

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